molecular formula C14H9NO5 B1593555 4-(4-Nitrobenzoyl)benzoic acid CAS No. 7377-13-1

4-(4-Nitrobenzoyl)benzoic acid

Cat. No. B1593555
CAS RN: 7377-13-1
M. Wt: 271.22 g/mol
InChI Key: FGGHZEMNYJKTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrobenzoyl)benzoic acid is a chemical compound with the CAS Number: 7377-13-1 and a molecular weight of 271.23 . It is a solid substance that is stored at room temperature .


Synthesis Analysis

The synthesis of 4-(4-Nitrobenzoyl)benzoic acid involves an ice-cooled mixture of glacial acetic acid and sulfuric acid. Chromium oxide is added in small portions to keep the temperature below 10 °C .


Molecular Structure Analysis

The molecular formula of 4-(4-Nitrobenzoyl)benzoic acid is C14H9NO5 . The structure of this compound can be found in various chemical databases .


Physical And Chemical Properties Analysis

4-(4-Nitrobenzoyl)benzoic acid is a solid substance that is stored at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmaceutical Intermediates

4-(4-Nitrobenzoyl)benzoic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can be chemically reduced to an amino group, making it a precursor to 4-aminobenzoic acid , which is a building block for many drugs .

Material Science

This compound can be used in material science research, particularly in the development of polymers with specific properties. The benzoyl group can be involved in polymerization reactions, leading to materials with enhanced strength and thermal stability .

Analytical Chemistry

In analytical chemistry, 4-(4-Nitrobenzoyl)benzoic acid can be used as a standard or reagent due to its well-defined properties, such as its melting point and solubility. It can help in calibrating instruments or as a reference compound in spectroscopic analysis .

Biochemistry

The compound can serve as a model to study enzyme-substrate interactions, especially in enzymes that target aromatic carboxylic acids. It can help in understanding the biochemical pathways and the synthesis of metabolites .

Agricultural Chemistry

Research in agricultural chemistry may utilize 4-(4-Nitrobenzoyl)benzoic acid to synthesize herbicides or growth regulators. The nitro group can impart specific reactivity that can be harnessed to control plant growth or weed proliferation .

Dye and Pigment Industry

The compound’s structure is conducive to the synthesis of dyes and pigments. The nitro group can undergo various chemical reactions to produce colorants with desired properties for industrial applications .

Safety and Hazards

This compound may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation .

properties

IUPAC Name

4-(4-nitrobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGHZEMNYJKTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308862
Record name 4-(4-Nitro-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrobenzoyl)benzoic acid

CAS RN

7377-13-1
Record name 7377-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Nitro-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrobenzoyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrobenzoyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Nitrobenzoyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Nitrobenzoyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Nitrobenzoyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Nitrobenzoyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.